molecular formula C20H22N2O2S B4037848 8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B4037848
M. Wt: 354.5 g/mol
InChI Key: BOWXOHLIHCWARZ-UHFFFAOYSA-N
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Description

8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14019912 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihypertensive Activity

One study focused on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents. Compounds in this series were found to exhibit significant antihypertensive effects, acting as alpha-adrenergic blockers with varying selectivity towards alpha 1- and alpha 2-adrenoceptors. This research highlights the potential therapeutic applications of these compounds in managing hypertension (Caroon et al., 1981).

Anticancer and Antidiabetic Activities

Another study developed a series of spiropiperidines, including analogs of the compound , which demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds showed promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating potential antidiabetic applications (Flefel et al., 2019).

Properties

IUPAC Name

8-(4-methyl-5-phenylthiophene-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-14-11-16(25-18(14)15-5-3-2-4-6-15)19(24)22-9-7-20(8-10-22)12-17(23)21-13-20/h2-6,11H,7-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWXOHLIHCWARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCC3(CC2)CC(=O)NC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 4
8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 5
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 6
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.